Acriflavine, a compound historically known for its antibacterial properties, has recently garnered attention for its potential in various medical applications due to its ability to inhibit protein kinase C and hypoxia-inducible factor-1 (HIF-1). The resurgence of interest in acriflavine is due to its newly discovered roles in modulating gene expression and its therapeutic potential in treating diseases such as cancer and ocular neovascularization.
Acriflavine's ability to target HIF-1α has been exploited in brain cancer therapy. Its administration via biodegradable polymers has shown significant benefits in survival, with nearly 100% long-term survival in preclinical models. This is supported by radiological tumor response observed through MRI and histological analyses, highlighting the potential of acriflavine as a small molecule therapeutic agent in the treatment of brain tumors2.
In the context of ocular neovascularization, acriflavine has demonstrated efficacy in suppressing retinal and choroidal neovascularization. Its fluorescent properties allow for visualization within the retina, providing a means to track its distribution and effectiveness. Various modes of administration, including intraocular, intraperitoneal, suprachoroidal, and topical applications, have been shown to reduce neovascularization, suggesting a promising therapeutic approach for vascular diseases of the eye3.
Acriflavine functions as a protein kinase C inhibitor, which plays a pivotal role in the suppression of xenobiotic-metabolizing enzymes. In a study on rat hepatic tissue, acriflavine was shown to significantly inhibit the expression of hepatic microsomal epoxide hydrolase (mEH), glutathione S-transferases (GSTs), and certain forms of cytochrome P450 (P450) when administered concomitantly with other chemicals. This suppression was dose-dependent and also affected the induction of these enzymes by other compounds, indicating a broad spectrum of enzyme regulation by acriflavine1.
Furthermore, acriflavine targets HIF-1α, a transcription factor that is activated under hypoxic conditions and contributes to tumor progression and resistance to therapy. By inhibiting HIF-1α, acriflavine disrupts HIF-1α-mediated pathways, leading to cell death and apoptosis in glioma cell lines. This mechanism is also implicated in the suppression of ocular neovascularization, where acriflavine reduces the expression of HIF-1-responsive genes and thereby inhibits pathological blood vessel growth23.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: